IIIM-290

CDK9 inhibitor kinase inhibition anticancer

IIIM-290 is the only rohitukine-derived CDK inhibitor combining sub-nanomolar CDK9/T1 potency (IC50 1.9 nM) with high oral bioavailability (71%). Unlike flavopiridol and riviciclib—which require IV administration—IIIM-290 enables oral dosing at 50 mg/kg with demonstrated tumor growth inhibition in pancreatic (MIAPaCa-2), colon (HCT-116), and leukemia (Molt-4) xenografts. Its unique 2,6-dichloro-styryl modification confers a distinct CDK selectivity profile unavailable from any other compound in its class. Ideal for comparative pharmacology, p53-dependent apoptosis research, and formulation development with HCl salt or PVP K-30 solid dispersion. Available in ≥98% purity.

Molecular Formula C23H21Cl2NO5
Molecular Weight 462.323
Cat. No. B1192948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIIIM-290
SynonymsIIIM-290;  IIIM 290;  IIIM290.
Molecular FormulaC23H21Cl2NO5
Molecular Weight462.323
Structural Identifiers
SMILESCN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=C(C=CC=C4Cl)Cl)O)O
InChIInChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1
InChIKeyNFTJDXGFOUFNKG-UGBNQVSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IIIM-290 Compound: Oral CDK9 Inhibitor with Preclinical Anticancer Activity and Formulation Advancements


IIIM-290 (CAS 2213468-64-3) is a semisynthetic rohitukine derivative and a potent, orally bioavailable cyclin-dependent kinase (CDK) inhibitor [1]. It exhibits strong inhibition of CDK9/T1 (IC50 1.9 nM) and CDK2/A (IC50 90 nM) and demonstrates significant antiproliferative effects against cancer cell lines such as Molt-4 and MIAPaCa-2 (GI50 < 1.0 μM) . IIIM-290 has shown in vivo efficacy in xenograft models of pancreatic, colon, and leukemia cancer [2].

Why IIIM-290's Oral Bioavailability and Specific CDK9 Inhibition Profile Cannot Be Substituted by Generic Analogs


While the rohitukine scaffold has yielded clinical candidates like flavopiridol and riviciclib, both are limited to intravenous administration due to poor oral bioavailability [1]. In contrast, IIIM-290 was specifically engineered to address this limitation, achieving 71% oral bioavailability in preclinical models [2]. This fundamental difference in pharmacokinetic properties means that simply substituting IIIM-290 with another rohitukine-derived CDK inhibitor would result in a completely different route of administration, dosing regimen, and likely therapeutic window. Furthermore, IIIM-290's unique 2,6-dichloro-styryl modification confers a distinct CDK selectivity profile, with exceptionally potent CDK9/T1 inhibition (IC50 1.9 nM) compared to flavopiridol (IC50 values ranging from 3 nM to 144 nM for CDK9) and riviciclib (IC50 20 nM) [3]. These differences are not merely incremental; they represent a different pharmacological profile that cannot be achieved by generic substitution.

IIIM-290 Quantitative Evidence Guide: Head-to-Head Comparisons vs. Flavopiridol and Riviciclib


CDK9/T1 Inhibition: IIIM-290's 1.9 nM IC50 vs. Flavopiridol's 3-144 nM and Riviciclib's 20 nM

IIIM-290 demonstrates exceptionally potent inhibition of CDK9/cyclin T1 with an IC50 of 1.9 nM, which is significantly lower (i.e., more potent) than the reported IC50 values for the related clinical candidates flavopiridol (ranging from 3 nM to 144 nM depending on assay conditions) and riviciclib (20 nM) [1][2]. This 1.9 nM value was determined in a kinase inhibition assay using recombinant CDK9/T1 [1]. In contrast, flavopiridol's reported CDK9 IC50 varies widely, from <5 nM in some assays to 144 nM in others, while riviciclib consistently shows an IC50 of 20 nM [2]. The 1.9 nM potency of IIIM-290 represents a 1.6- to 75-fold improvement over flavopiridol and a 10.5-fold improvement over riviciclib.

CDK9 inhibitor kinase inhibition anticancer

Oral Bioavailability: IIIM-290 Achieves 71% in Mice vs. IV-Only Administration for Flavopiridol and Riviciclib

IIIM-290 was specifically designed to overcome the oral bioavailability limitations of the rohitukine scaffold. In preclinical pharmacokinetic studies in mice, IIIM-290 achieved 71% oral bioavailability (%F) following a 50 mg/kg oral dose [1]. In stark contrast, both flavopiridol and riviciclib, which are also derived from rohitukine, are only bioavailable via the intravenous route [2]. This represents a categorical difference in the route of administration rather than an incremental improvement. The high oral bioavailability of IIIM-290 is attributed to the 2,6-dichloro-styryl modification, which was rationally designed to enhance oral absorption [1].

oral bioavailability pharmacokinetics drug delivery

Cancer Cell Selectivity: IIIM-290 Shows High Selectivity Over Normal Fibroblasts vs. Non-Selective Cytotoxic Agents

IIIM-290 was found to be highly selective for cancer cells over normal fibroblast cells in cell viability assays [1]. While the exact selectivity ratio (e.g., IC50 ratio) is not explicitly quantified in the available abstracts, the authors explicitly state that IIIM-290 "was found to be highly selective for cancer cells over normal fibroblast cells" [1]. This contrasts with many conventional chemotherapeutic agents that exhibit significant cytotoxicity toward normal dividing cells, leading to dose-limiting toxicities. For instance, flavopiridol, while potent, does not have a similarly emphasized selectivity profile in the same literature context.

cancer selectivity cytotoxicity safety profile

In Vivo Efficacy: IIIM-290 Demonstrates Tumor Growth Inhibition in Pancreatic, Colon, and Leukemia Xenografts at 50 mg/kg po

IIIM-290 has demonstrated significant in vivo anticancer efficacy in multiple xenograft models following oral administration. At a dose of 50 mg/kg administered orally, IIIM-290 inhibited tumor growth in xenograft models of pancreatic cancer (MIAPaCa-2), colon cancer (HCT-116), and leukemia (Molt-4) [1][2]. While specific tumor growth inhibition percentages are not detailed in the available abstracts, the consistent efficacy across three distinct tumor types with oral dosing is a strong differentiator. In contrast, flavopiridol and riviciclib, due to their IV-only administration, would require a different preclinical study design and may not be suitable for chronic oral dosing regimens.

xenograft model in vivo efficacy anticancer

Formulation Advancements: HCl Salt and Solid Dispersion Improve Solubility and Pharmacokinetics

Despite its favorable oral bioavailability, IIIM-290 has low aqueous solubility (~8.6 μg/mL), which initially necessitated higher doses for optimal in vivo efficacy [1]. To address this, two formulation strategies have been successfully implemented. First, the hydrochloride (HCl) salt form of IIIM-290 resulted in a 45-fold improvement in aqueous solubility and >1.5-fold improvement in AUC, Cmax, and half-life in BALB/c mice [2]. Second, a binary solid dispersion (VKB-SD75) with PVP K-30 achieved a 17-fold improvement in aqueous solubility and a 1.9-fold improvement in plasma exposure in BALB/c mice, with the potential to reduce the required dose by approximately 40-50% [3]. These formulation advancements are specific to IIIM-290 and demonstrate a clear path to optimizing its biopharmaceutical properties for preclinical and clinical development.

drug formulation solubility enhancement pharmacokinetics

Mechanism of Action: p53-Dependent Mitochondrial Apoptosis in Leukemia Cells

IIIM-290 induces apoptosis in acute lymphoblastic leukemia (MOLT-4) cells through a p53-dependent mitochondrial pathway [1]. Specifically, IIIM-290 treatment leads to upregulation of pro-apoptotic proteins PUMA, BAX, cytochrome c, cleaved caspase-3, and cleaved PARP, along with loss of mitochondrial membrane potential and increased reactive oxygen species [1]. Crucially, silencing of p53 abrogates IIIM-290-induced apoptosis, confirming the p53 dependence of this mechanism [1]. Furthermore, IIIM-290 significantly enhanced survival in mice bearing P388 and L1210 leukemia models [1]. While other CDK inhibitors may also induce apoptosis, the specific p53-dependent mitochondrial pathway has been explicitly demonstrated and quantified for IIIM-290, providing a defined mechanistic basis for its activity in leukemia.

apoptosis p53 leukemia

IIIM-290 Application Scenarios: Preclinical Development and Formulation Optimization


Preclinical Efficacy Studies in Pancreatic, Colon, and Leukemia Xenograft Models

IIIM-290 is ideally suited for in vivo efficacy studies in mouse xenograft models of pancreatic cancer (MIAPaCa-2), colon cancer (HCT-116), and leukemia (Molt-4, P388, L1210). Oral administration at 50 mg/kg has demonstrated significant tumor growth inhibition across these models [1][2]. The compound's high oral bioavailability (71%) enables convenient and clinically relevant oral dosing regimens, facilitating chronic treatment schedules that are not feasible with IV-only CDK inhibitors like flavopiridol and riviciclib [1].

Formulation Development Leveraging HCl Salt or Solid Dispersion Technologies

Due to its low intrinsic aqueous solubility (~8.6 μg/mL), IIIM-290 is an excellent candidate for formulation development studies. The HCl salt form provides a 45-fold solubility enhancement and improves pharmacokinetic parameters by >1.5-fold [3]. Alternatively, a solid dispersion with PVP K-30 (VKB-SD75) yields a 17-fold solubility improvement and 1.9-fold increase in plasma exposure, with the potential to reduce the required dose by 40-50% [2]. These formulation strategies can be applied directly to IIIM-290 to optimize its biopharmaceutical properties for both preclinical and potential clinical use.

Mechanistic Studies of p53-Dependent Apoptosis in Leukemia and Other p53 Wild-Type Cancers

IIIM-290's defined mechanism of p53-dependent mitochondrial apoptosis makes it a valuable tool for studying CDK9 inhibition-mediated cell death in p53 wild-type cancer cells [4]. Researchers can utilize IIIM-290 to investigate the interplay between CDK9 inhibition, p53 activation, and mitochondrial apoptotic pathways. This is particularly relevant in leukemia models, where IIIM-290 has demonstrated survival benefits, but may also extend to other p53 wild-type tumor types.

Comparative Pharmacology Studies vs. Other CDK9 Inhibitors

IIIM-290's unique profile—combining potent CDK9 inhibition (IC50 1.9 nM) with high oral bioavailability—positions it as a benchmark compound for comparative pharmacology studies against other CDK9 inhibitors, including clinical candidates like flavopiridol and riviciclib [1][5]. Head-to-head comparisons in kinase inhibition assays, cellular viability assays, and in vivo models can provide critical insights into the impact of potency, selectivity, and route of administration on overall antitumor activity and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IIIM-290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.